![molecular formula C11H20ClNO2 B13491221 3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride](/img/structure/B13491221.png)
3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H19NO2.ClH and a molecular weight of 233.74 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group and subsequent conversion to the hydrochloride salt. One common synthetic route includes:
Formation of the Spirocyclic Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the spirocyclic core.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through various organic reactions, such as oxidation or carboxylation.
Conversion to Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
3,9-Diazaspiro[5.5]undecane: This compound is structurally similar but contains an additional nitrogen atom in the ring system.
3-Oxa-9-azaspiro[5.5]undecane: This compound includes an oxygen atom in the ring system, altering its chemical properties.
Uniqueness
3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group. This combination of features allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
特性
分子式 |
C11H20ClNO2 |
|---|---|
分子量 |
233.73 g/mol |
IUPAC名 |
3-azaspiro[5.5]undecane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c13-10(14)9-8-11(6-7-12-9)4-2-1-3-5-11;/h9,12H,1-8H2,(H,13,14);1H |
InChIキー |
PKKKUVBGZWJINX-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)CCNC(C2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


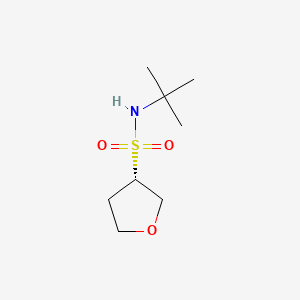

![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide](/img/structure/B13491152.png)
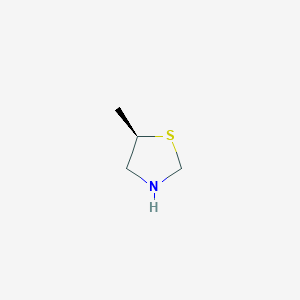

![N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13491165.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13491176.png)
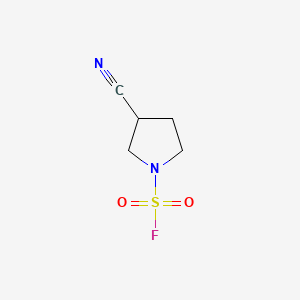
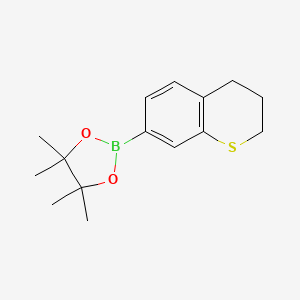
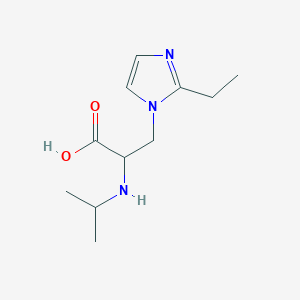
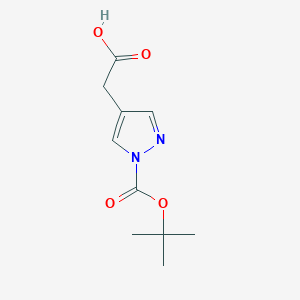
![2-Cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13491211.png)

![rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid](/img/structure/B13491228.png)
